N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Biological Activity
N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- Pyrazole ring : Contributes to its pharmacological properties.
- Sulfonamide group : Implicated in various biological activities, including antibacterial and antitumor effects.
- Fluorophenyl moiety : Enhances lipophilicity and may influence binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, bromodomain inhibitors like JQ1, which share structural similarities, have shown to inhibit tumor growth in various cancer models. JQ1's mechanism involves the inhibition of the BRD4 protein, which plays a critical role in regulating gene expression associated with cancer cell proliferation and survival .
Inhibition of Protein Targets
The compound's sulfonamide group suggests potential interactions with various enzymes. For example:
- KDM2B Demethylase : Compounds structurally related to this compound have demonstrated inhibitory effects on KDM2B, a target involved in epigenetic regulation of gene expression .
Anti-inflammatory Effects
Similar sulfonamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting NF-kB signaling pathways. This could suggest a potential for this compound to modulate inflammatory responses in diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have focused on related compounds, providing insights into the potential efficacy of this compound:
Mechanistic Insights
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Bromodomain Proteins : Similar compounds are known to disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered transcriptional regulation.
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and proliferation through its interactions with key proteins.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-18-14-12-17(13-15-18)22-16-23(20-10-6-7-11-21(20)24)27(25-22)33(30,31)19-8-4-3-5-9-19/h3-15,23,26H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPSMPXWLXXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.